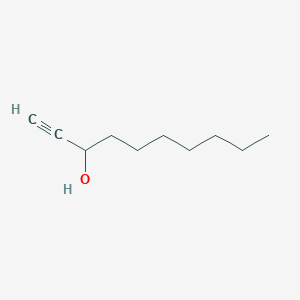

1-Decyn-3-ol

CAS No.: 7431-23-4

Cat. No.: VC7998031

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7431-23-4 |

|---|---|

| Molecular Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | dec-1-yn-3-ol |

| Standard InChI | InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3 |

| Standard InChI Key | DQBUGZRLSSLUKC-UHFFFAOYSA-N |

| SMILES | CCCCCCCC(C#C)O |

| Canonical SMILES | CCCCCCCC(C#C)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-Decyn-3-ol consists of a 10-carbon chain with a terminal alkyne () and a hydroxyl group at position 3. The IUPAC name dec-1-yn-3-ol reflects this arrangement. Key structural features include:

-

Triple bond: Between C1 and C2, imparting rigidity and reactivity.

-

Hydroxyl group: On C3, enabling hydrogen bonding and nucleophilic substitution.

-

Chirality: The stereocenter at C3 allows for enantiomeric forms, such as (R)-(+)-1-Decyn-3-ol (CAS 74867-41-7) .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 154.25 g/mol | |

| Boiling point | Not reported | - |

| Density | ~0.877 g/mL (analog data) | |

| SMILES | C#CC(O)CCCCCCC | |

| InChIKey | DQBUGZRLSSLUKC-UHFFFAOYSA-N |

The compound’s solubility in organic solvents (e.g., hexane, ethyl acetate) is inferred from its alkyne and alcohol functionalities .

Synthesis and Reaction Pathways

Synthetic Routes

While direct methods for 1-Decyn-3-ol are sparsely documented, analogous strategies for propargyl alcohols suggest feasible pathways:

-

Nucleophilic Addition: Reaction of a propargyl Grignard reagent () with heptanal () yields the alcohol via:

This method aligns with protocols for chiral propargyl alcohols .

-

Isomerization: Sodium salt-mediated isomerization of 2-decyn-1-ol, as demonstrated for 3-decyn-1-ol , could theoretically reposition the hydroxyl group to C3.

Key Reactions

1-Decyn-3-ol participates in reactions typical of alkynes and alcohols:

-

Hydrogenation: Semi-hydrogenation with Lindlar catalyst produces cis-3-decen-1-ol.

-

Oxidation: Forms ketones or carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).

-

Nucleophilic Substitution: Hydroxyl group replacement with halides using or .

Applications in Organic Synthesis

Chiral Intermediate

The (R)-enantiomer is utilized in asymmetric synthesis, such as lactonization cascades for 3′-deoxyribolactones . For example:

This highlights its role in synthesizing bioactive molecules.

Biological Activity and Toxicity

Ecotoxicology

Green algae (Pseudokirchneriella subcapitata) studies on 3-decyn-1-ol reveal EC₅₀ values of 12.5 mg/L, suggesting moderate aquatic toxicity. 1-Decyn-3-ol likely shares comparable environmental risks due to structural similarity.

Comparative Analysis with Structural Analogs

| Compound | Structure | Key Differences |

|---|---|---|

| 3-Decyn-1-ol | Hydroxyl on C1; lower steric hindrance | |

| 9-Decyn-1-ol | Terminal alkyne; used in PROTACs | |

| 1-Octyn-3-ol | Shorter chain; higher volatility |

1-Decyn-3-ol’s extended carbon chain enhances lipophilicity () compared to shorter analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume